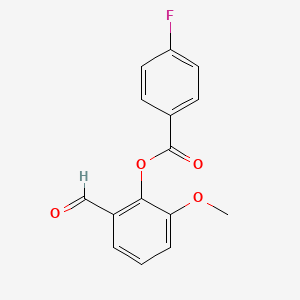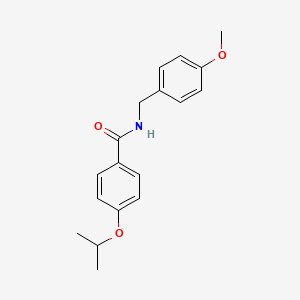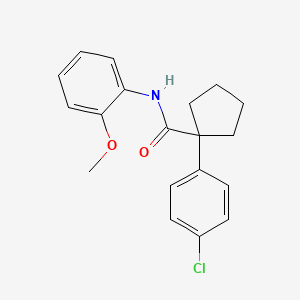
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPOD and has a molecular formula of C15H12BrN1O1.
作用機序
The mechanism of action of 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that BPOD induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of caspases and ultimately cell death.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that BPOD can induce apoptosis in cancer cells without affecting normal cells. BPOD has also been shown to exhibit antibacterial activity against several strains of bacteria. Furthermore, BPOD has been shown to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high thermal stability. This makes it an ideal candidate for use in organic electronics and material science. Additionally, BPOD has low toxicity, which makes it a safer alternative to other compounds that may exhibit higher toxicity. However, one limitation of using BPOD in lab experiments is its relatively low solubility in common organic solvents. This can make it difficult to dissolve and work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One direction is the development of new synthetic methods for the production of BPOD. This could lead to more efficient and cost-effective methods for the synthesis of this compound. Another direction is the study of BPOD as a potential anticancer agent. Further studies could elucidate the mechanism of action of BPOD and identify potential targets for its use in cancer therapy. Additionally, the use of BPOD in organic electronics and material science could continue to be explored, with the goal of developing new materials with improved properties.
合成法
The synthesis of 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-bromoaniline and 2-methylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction leads to the formation of BPOD as a white solid.
科学的研究の応用
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields such as material science, medicinal chemistry, and organic electronics. In material science, BPOD has been used as a building block for the synthesis of conjugated polymers that exhibit high electron mobility and optical properties. In medicinal chemistry, BPOD has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In organic electronics, BPOD has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-withdrawing properties.
特性
IUPAC Name |
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-2-3-7-11(10)15-17-14(18-19-15)12-8-4-5-9-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWXDQSEPHBFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)

![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)

